![molecular formula C14H16ClN3O3 B2527715 Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1384080-45-8](/img/structure/B2527715.png)
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, also known as TBOC, is a chemical compound that has garnered significant interest in scientific research. TBOC is a carbamate derivative that has been used in various fields, including organic chemistry, biochemistry, and drug design.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Tert-butyl carbamate derivatives have been synthesized and structurally characterized, revealing an interplay of strong and weak hydrogen bonds. These compounds exhibit three-dimensional architectures assembled through various hydrogen bonds, highlighting their potential in understanding molecular interactions and crystal engineering (Das et al., 2016).
Delayed Luminescence and OLED Applications
Research on 2-methyl-5-phenyl-1,3,4-oxadiazoles, including the tert-butyl variant, has shown their potential in organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and efficient reverse intersystem crossing rates. This makes them suitable for high-performance OLEDs with reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Antioxidant Activity
New 1,3,4-oxadiazoles bearing tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. Certain compounds within this class demonstrated significant free-radical scavenging ability, indicating their potential in medicinal chemistry and antioxidant research (Shakir et al., 2014).
Halogen and Hydrogen Bond Interactions
Tert-butyl carbamate derivatives have been identified to form isomorphous crystal structures through simultaneous hydrogen and halogen bonds on carbonyl groups. This property could be leveraged in designing new materials with predictable and tunable crystal packing (Baillargeon et al., 2017).
Safety and Hazards
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Carbamates
Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals. They work by inhibiting the enzyme acetylcholinesterase, disrupting nerve impulse transmission .
Chlorophenyl groups
Chlorophenyl groups are common in many pharmaceuticals and pesticides. The chlorine atom can make the molecule more lipophilic, improving its ability to cross cell membranes, while the phenyl group can participate in various interactions with target proteins .
Properties
IUPAC Name |
tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRVXHBZDDXZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
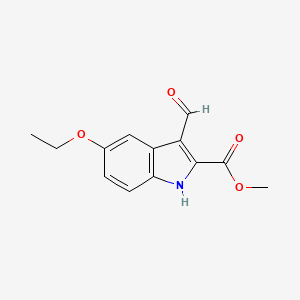
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)
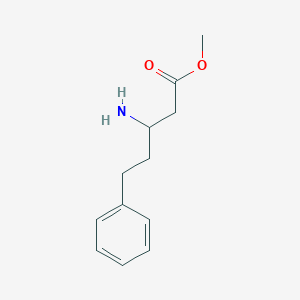

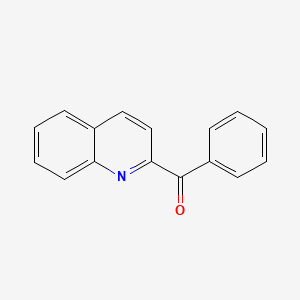
![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)

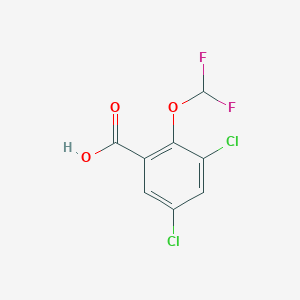

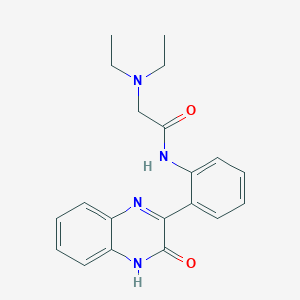
![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)
![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)
![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)
